Einecs 281-840-7
Description
Einecs 281-840-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Properties
CAS No. |
84041-60-1 |
|---|---|
Molecular Formula |
C19H18N2O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzene-1,2,4-tricarboxylic acid;5-methyl-2-phenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H12N2.C9H6O6/c1-8-7-11-10(12-8)9-5-3-2-4-6-9;10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h2-6,8H,7H2,1H3,(H,11,12);1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
XSCWGSPTZHNCAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC=CC=C2.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Related CAS |
84029-84-5 |
Origin of Product |
United States |
Preparation Methods
The preparation of Einecs 281-840-7 involves specific synthetic routes and reaction conditions. Generally, the synthesis of such compounds can be achieved through organic synthesis methods, which may vary depending on the desired end product. Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
Einecs 281-840-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Einecs 281-840-7 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of other chemicals and materials .
Mechanism of Action
The mechanism of action of Einecs 281-840-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Einecs 281-840-7 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures and properties but differ in their specific applications and effects. Some similar compounds include those with similar molecular formulas and functional groups .
Q & A
What are the key physicochemical properties of EINECS 281-840-7 that researchers should prioritize when designing initial experiments?
Classification : Basic
Methodological Answer :
Prioritize properties critical to experimental reproducibility and safety:
- Purity : Use HPLC or GC-MS to quantify impurities .
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Solubility : Perform systematic solvent screening (e.g., Hansen solubility parameters) to optimize reaction conditions .
- Structural Confirmation : Employ NMR and FT-IR spectroscopy to verify molecular integrity .
Document these properties in tabular form, including measurement conditions and instrument calibration details to ensure reproducibility .
How can researchers establish reliable synthesis protocols for this compound under controlled laboratory conditions?
Classification : Basic
Methodological Answer :
- Reaction Optimization : Use a factorial design (e.g., Taguchi method) to test variables like temperature, catalyst loading, and solvent ratios .
- In-line Monitoring : Integrate PAT (Process Analytical Technology) tools such as Raman spectroscopy for real-time reaction tracking .
- Yield Validation : Compare gravimetric yields with theoretical calculations, reporting standard deviations across triplicate trials .
Include a step-by-step protocol in the methods section, specifying equipment models and reagent grades .
What methodological approaches are recommended for resolving contradictions in reported catalytic activity data of this compound across different studies?
Classification : Advanced
Methodological Answer :
- Controlled Replication : Reproduce experiments using standardized conditions (e.g., fixed catalyst loading, pH, and temperature) to isolate variables .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, accounting for heterogeneity .
- Surface Characterization : Use XPS or TEM to assess catalyst morphology differences that may explain activity variations .
Publish raw datasets and statistical code to facilitate cross-validation .
How can advanced computational modeling be integrated with experimental data to predict the stability of this compound under extreme conditions?
Classification : Advanced
Methodological Answer :
- Hybrid Modeling : Combine DFT (Density Functional Theory) calculations with experimental thermogravimetric analysis (TGA) to predict decomposition pathways .
- Validation : Compare computational predictions (e.g., bond dissociation energies) with accelerated aging tests under high-temperature/pressure conditions .
- Uncertainty Quantification : Use Monte Carlo simulations to assess model robustness against experimental noise .
Present results in comparative tables, highlighting discrepancies between theoretical and empirical data .
What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies involving this compound?
Classification : Advanced
Methodological Answer :
- Non-linear Regression : Fit data to Hill or Log-Logistic models to estimate EC50 values .
- Sensitivity Analysis : Apply ANOVA to identify confounding factors (e.g., cell line variability or exposure duration) .
- Error Propagation : Report confidence intervals using bootstrapping for small sample sizes .
Include dose-response curves with error bars and statistical parameters in supplementary materials .
How should researchers design experiments to investigate the interaction mechanisms between this compound and biological macromolecules?
Classification : Advanced
Methodological Answer :
- Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify affinity constants .
- Structural Dynamics : Pair cryo-EM with molecular dynamics simulations to visualize conformational changes .
- Control Groups : Include negative controls (e.g., scrambled protein sequences) to validate specificity .
Publish raw kinetic data and simulation trajectories in open-access repositories .
What strategies can mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?
Classification : Basic
Methodological Answer :
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and implement control strategies (e.g., fixed precursor ratios) .
- Stability Testing : Store batches under controlled conditions (e.g., inert atmosphere) and monitor degradation via LC-MS .
- Documentation : Maintain a batch log with metadata (e.g., synthesis date, operator, and storage history) .
Include a batch variability table in the supplementary materials, highlighting statistical outliers .
Key Considerations for Researchers
- Data Transparency : Share raw datasets, instrument settings, and statistical workflows to enhance reproducibility .
- Interdisciplinary Validation : Cross-validate findings using complementary techniques (e.g., experimental and computational) .
- Ethical Reporting : Avoid selective data presentation; disclose all contradictory results and methodological limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
